Cas no 52944-15-7 (N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide)
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide
- Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-2-nitro-
- RIVIODQCJJXJNC-UHFFFAOYSA-N
- STK664835
- SEL14353750
- ST4129026
- R9778
- N-(2-hydroxy-tert-butyl)(2-nitrophenyl)carboxamide
- N~1~-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide
- A4072/0173512
- N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide
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- MDL: MFCD07658152
- Inchi: 1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-5-3-4-6-9(8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15)
- InChI Key: RIVIODQCJJXJNC-UHFFFAOYSA-N
- SMILES: OCC(C)(C)NC(C1C=CC=CC=1[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 298
- XLogP3: 0.1
- Topological Polar Surface Area: 95.2
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N252015-500mg |
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |
52944-15-7 | 500mg |
$ 235.00 | 2022-06-03 | ||
| TRC | N252015-1000mg |
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |
52944-15-7 | 1g |
$ 390.00 | 2022-06-03 | ||
| TRC | N252015-2000mg |
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |
52944-15-7 | 2g |
$ 615.00 | 2022-06-03 | ||
| abcr | AB414631-500 mg |
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |
52944-15-7 | 500MG |
€165.80 | 2023-02-03 | ||
| abcr | AB414631-1 g |
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |
52944-15-7 | 1 g |
€197.30 | 2023-07-19 | ||
| abcr | AB414631-500mg |
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide; . |
52944-15-7 | 500mg |
€173.00 | 2025-04-18 | ||
| abcr | AB414631-1g |
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide; . |
52944-15-7 | 1g |
€197.00 | 2025-04-18 | ||
| A2B Chem LLC | AJ08380-500mg |
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |
52944-15-7 | >95% | 500mg |
$384.00 | 2023-12-30 | |
| A2B Chem LLC | AJ08380-1g |
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |
52944-15-7 | 95% | 1g |
$176.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737500-1g |
n-(1-Hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide |
52944-15-7 | 98% | 1g |
¥1117.00 | 2024-05-10 |
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide Suppliers
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide
Recent Advances in the Study of N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide (CAS: 52944-15-7)
The compound N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide (CAS: 52944-15-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its nitrobenzamide core and hydroxy-dimethylethyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities, particularly in the context of antimicrobial and anticancer properties.
One of the key findings in recent literature is the compound's role as a potential inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in prokaryotes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking simulations and in vitro assays to validate its binding affinity and inhibitory effects, suggesting its utility as a lead compound for novel antibiotic development.
In addition to its antimicrobial properties, recent research has explored the anticancer potential of this compound. A 2024 preprint in BioRxiv highlighted its ability to induce apoptosis in cancer cell lines by modulating the activity of key apoptotic proteins. The study utilized high-throughput screening and flow cytometry to assess its efficacy against breast and lung cancer cells, revealing a dose-dependent cytotoxic effect. These findings underscore the compound's dual functionality and its potential as a multifunctional therapeutic agent.
The synthetic accessibility of N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide has also been a focal point of recent investigations. A novel, scalable synthesis route was reported in Organic Process Research & Development, which significantly improved yield and purity compared to traditional methods. This advancement is expected to facilitate further preclinical and clinical studies, enabling broader exploration of its pharmacological properties.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing potential off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are anticipated to accelerate the translation of these findings into clinical applications.
In conclusion, N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide (CAS: 52944-15-7) represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its dual antimicrobial and anticancer activities, coupled with recent advancements in synthesis, position it as a valuable subject for future research. Continued exploration of its mechanisms and therapeutic potential is likely to yield significant contributions to the field.
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